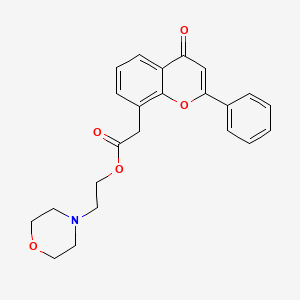
2-Morpholin-4-ylethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholin-4-ylethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of 4-hydroxycoumarin and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-Morpholin-4-ylethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and pathways that are involved in cancer cell growth and inflammation. It has also been found to modulate the expression of various genes that are involved in apoptosis and cell cycle regulation.
Biochemische Und Physiologische Effekte
2-Morpholin-4-ylethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Morpholin-4-ylethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations and has minimal toxicity. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Morpholin-4-ylethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, further studies are needed to explore its potential applications in other fields, such as cardiovascular disease and diabetes.
Wissenschaftliche Forschungsanwendungen
2-Morpholin-4-ylethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate has potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Another potential application of this compound is in the field of neuroscience. Studies have shown that it has neuroprotective properties and can protect neurons from oxidative stress and inflammation. It has also been found to improve cognitive function and memory in animal models.
Eigenschaften
CAS-Nummer |
87626-58-2 |
|---|---|
Produktname |
2-Morpholin-4-ylethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate |
Molekularformel |
C23H23NO5 |
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
2-morpholin-4-ylethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate |
InChI |
InChI=1S/C23H23NO5/c25-20-16-21(17-5-2-1-3-6-17)29-23-18(7-4-8-19(20)23)15-22(26)28-14-11-24-9-12-27-13-10-24/h1-8,16H,9-15H2 |
InChI-Schlüssel |
PEIYHJNHFSCZHR-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCOC(=O)CC2=C3C(=CC=C2)C(=O)C=C(O3)C4=CC=CC=C4 |
Kanonische SMILES |
C1COCCN1CCOC(=O)CC2=C3C(=CC=C2)C(=O)C=C(O3)C4=CC=CC=C4 |
Andere CAS-Nummern |
87626-58-2 |
Synonyme |
2-Morpholin-4-ylethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B1662371.png)
![2-[Bis-(2-hydroxy-ethyl)-amino]-2-hydroxymethyl-propane-1,3-diol](/img/structure/B1662375.png)
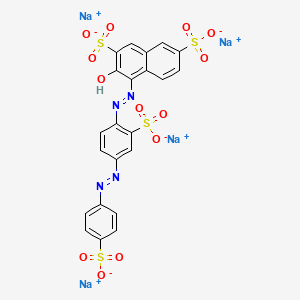
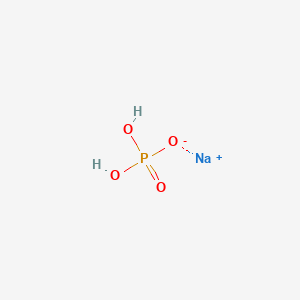
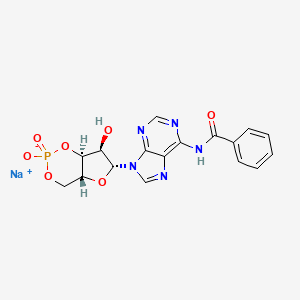
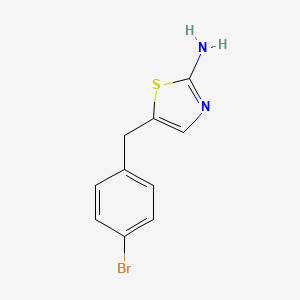
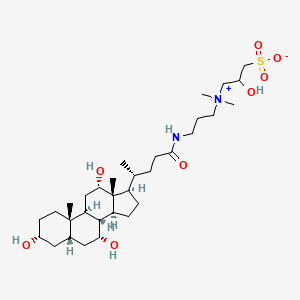
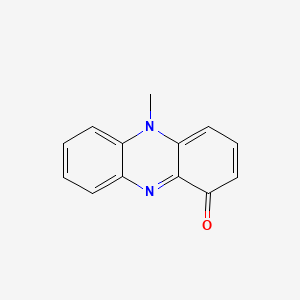
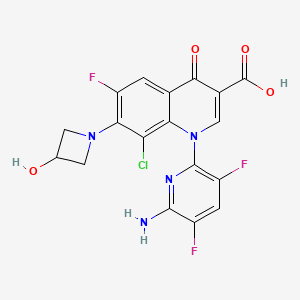
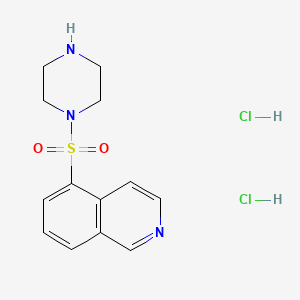
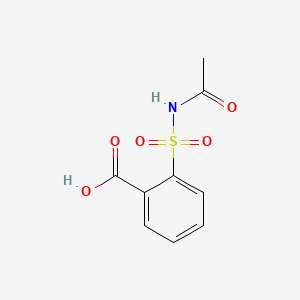
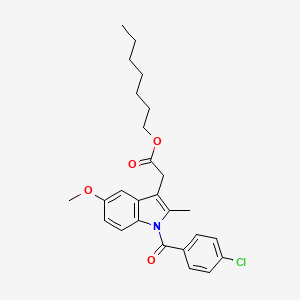
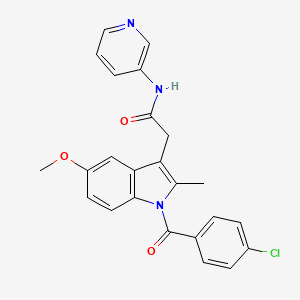
![(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid](/img/structure/B1662394.png)